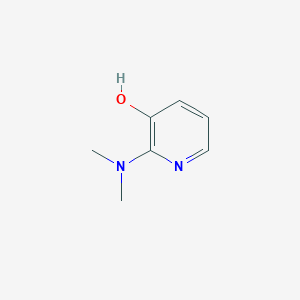

2-(Dimethylamino)pyridin-3-ol

Description

2-(Dimethylamino)pyridin-3-ol is a pyridine derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 2-position and a hydroxyl (-OH) group at the 3-position of the pyridine ring. This compound is structurally related to several pyridin-3-ol derivatives, which are widely used in pharmaceuticals, agrochemicals, and polymer chemistry.

Propriétés

IUPAC Name |

2-(dimethylamino)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9(2)7-6(10)4-3-5-8-7/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQENCUMESUUCBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pyridin-3-ol typically involves the introduction of a dimethylamino group and a hydroxyl group onto a pyridine ring. One common method is the reaction of 2-chloropyridine with dimethylamine, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the hydrolysis step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or distillation are employed to obtain the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dimethylamino)pyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a dimethylaminopyridine derivative.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of pyridine-3-one derivatives.

Reduction: Formation of 2-(Dimethylamino)pyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Scientific Research Applications

The compound's structural attributes allow it to serve multiple roles in scientific research:

Chemistry

- Building Block : It is utilized as a precursor in the synthesis of complex organic molecules.

- Catalysis : The compound acts as a ligand in various catalytic processes, enhancing reaction rates and selectivity.

Biology

- Enzyme Mechanisms : Researchers use it to investigate enzyme mechanisms due to its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions.

- Biochemical Assays : It serves as a ligand in biochemical assays, aiding in the study of receptor-ligand interactions.

Medicine

- Pharmaceutical Intermediate : The compound is crucial in the synthesis of various pharmaceutical agents, including potential anticancer drugs.

- Therapeutic Potential : Studies have indicated its efficacy in inducing apoptosis in cancer cells, suggesting therapeutic applications in oncology.

2-(Dimethylamino)pyridin-3-ol exhibits notable biological activities, including:

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria, indicating potential use as an antimicrobial agent.

Case Studies

- Prostate Cancer : A study demonstrated that treatment with this compound significantly suppressed prostate cancer cell growth through apoptosis induction and increased DNA damage markers.

- HeLa Cell Line : Investigations revealed dose-dependent cytotoxic effects on HeLa cells, correlating increased reactive oxygen species (ROS) levels with apoptosis indicators.

Mechanistic Studies

Detailed investigations into the molecular pathways affected by this compound will elucidate its full therapeutic potential.

In Vivo Studies

Animal models are essential for assessing pharmacokinetics and long-term safety profiles.

Formulation Development

Exploring different formulations could enhance bioavailability and therapeutic efficacy.

Mécanisme D'action

The mechanism of action of 2-(Dimethylamino)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to bind to biological targets, potentially affecting enzymatic activity or receptor binding.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares 2-(Dimethylamino)pyridin-3-ol with key analogues based on substituents, molecular weight, and properties:

Reactivity and Functional Differences

- Electron-Donating Effects: The dimethylamino group in this compound provides stronger electron-donating effects compared to the amino group in 2-aminopyridin-3-ol. This enhances nucleophilicity, making it more reactive in reactions involving electrophilic aromatic substitution or coordination chemistry.

- Steric Hindrance: Bulkier substituents (e.g., -N(CH₃)₂ vs. -NH₂) may reduce reactivity in sterically sensitive reactions. For example, 2-amino-6-methylpyridin-3-ol’s methyl group introduces steric constraints that limit its utility in certain syntheses .

Activité Biologique

2-(Dimethylamino)pyridin-3-ol, a pyridine derivative, has garnered attention due to its diverse biological activities, particularly in antimicrobial and antiviral domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a dimethylamino group and a hydroxyl group. This unique structure contributes to its biological properties, as the presence of nitrogen and oxygen heteroatoms often enhances interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Key Findings:

- Antibacterial Activity: The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Minimum Inhibitory Concentration (MIC): The MIC values for several strains were reported, indicating effective inhibition at low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Antiviral Activity

The compound's antiviral properties have also been explored, particularly in the context of emerging viral threats.

Research Insights:

- In vitro studies revealed that this compound exhibited inhibitory effects against various viruses, including influenza and coronaviruses .

- Its mechanism of action is thought to involve interference with viral replication processes.

Case Studies

- In Vitro Evaluation Against Influenza Virus:

- Synergistic Effects with Other Antimicrobials:

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Cell Membrane Disruption: It may also disrupt microbial cell membranes, leading to cell lysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Dimethylamino)pyridin-3-ol, and what critical parameters influence reaction efficiency?

- Methodological Answer : The dimethylamino group can be introduced via nucleophilic substitution on a halogenated pyridin-3-ol precursor (e.g., 2-chloro-3-hydroxypyridine) using dimethylamine under reflux in a polar aprotic solvent like DMF or DMSO. Temperature (80–120°C) and reaction time (12–24 hours) are critical to avoid side products such as over-alkylation or decomposition . Purification often involves column chromatography with silica gel and a gradient of ethyl acetate/hexane, followed by recrystallization from ethanol. Yield optimization requires strict control of moisture, as hydrolysis of intermediates can reduce efficiency .

Q. How should researchers approach the spectroscopic characterization of this compound to confirm structural integrity?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the N(CH₃)₂ group at δ 2.8–3.2 ppm, a deshielded hydroxyl proton (δ 9–11 ppm, broad), and aromatic protons in the pyridine ring (δ 7–8.5 ppm, split into doublets due to adjacent substituents) .

- ¹³C NMR : The dimethylamino carbon resonates at δ 40–45 ppm, while the hydroxyl-bearing carbon appears at δ 150–160 ppm.

- IR : Strong O–H stretch (~3200 cm⁻¹) and C–N stretch (~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : The molecular ion peak (M⁺) should match the molecular weight (e.g., 152.15 g/mol for C₇H₁₀N₂O) with fragmentation patterns consistent with pyridine ring cleavage .

Advanced Research Questions

Q. In comparative studies, how does the dimethylamino group in this compound influence its reactivity compared to amino or hydroxyl-substituted pyridinols?

- Methodological Answer : The dimethylamino group acts as a strong electron-donating substituent, enhancing the nucleophilicity of the pyridine ring. This increases reactivity in electrophilic aromatic substitution (e.g., nitration) compared to unsubstituted pyridinols. However, steric hindrance from the dimethyl group may reduce accessibility in coordination complexes. In contrast, the amino group (NH₂) in 2-aminopyridin-3-ol participates in hydrogen bonding, altering solubility and biological activity . Kinetic studies using HPLC or UV-Vis spectroscopy can quantify these differences under controlled pH and solvent conditions .

Q. What strategies are effective in resolving contradictions in reported solubility or stability data for this compound across different studies?

- Methodological Answer :

- Solubility : Perform systematic solubility tests in solvents (e.g., water, ethanol, DCM) at varying temperatures (25–60°C) and pH (3–10). Conflicting data often arise from impurities; purity should be verified via HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Oxidative degradation is common in dimethylamino-substituted aromatics; adding antioxidants (e.g., BHT) during storage may improve stability .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The dimethylamino group’s electron density and spatial orientation influence hydrogen bonding and π-π stacking interactions .

- QSAR Studies : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity data from PubChem or ChEMBL to predict pharmacokinetic properties .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) to identify key residues for mutagenesis studies .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.